molecular formula C14H14O3 B12067242 Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate

Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate

Cat. No.: B12067242
M. Wt: 230.26 g/mol
InChI Key: SQFZJOXEZHZCHB-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate is a benzoate ester derivative featuring a cyclopropylmethoxy group at the 4-position and an ethynyl (C≡CH) group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate

InChI

InChI=1S/C14H14O3/c1-3-11-8-12(14(15)16-2)6-7-13(11)17-9-10-4-5-10/h1,6-8,10H,4-5,9H2,2H3

InChI Key

SQFZJOXEZHZCHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CC2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the cyclopropylmethoxy group: This step involves the reaction of the benzoate ester with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative.

    Addition of the ethynyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives or alcohols.

    Substitution: Formation of substituted benzoate esters or cyclopropylmethoxy derivatives.

Scientific Research Applications

Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Features Key References
Methyl 4-(cyclopropylmethoxy)-3-ethynylbenzoate 4-OCH₂Cyclopropyl, 3-C≡CH High lipophilicity (cyclopropylmethoxy), alkyne reactivity (ethynyl) Inferred from synthesis in
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-OCH₂Cyclopropyl, 3-OH Increased polarity (hydroxyl group), hydrogen-bonding capability
Methyl 4-ethynylbenzoate 4-C≡CH Simplified structure with ethynyl group; lacks steric bulk
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate 4-OCH₂CH₂CH₂Cl, 3-OCH₃ Chlorine atom introduces electronegativity; flexible alkoxy chain
Key Observations:
  • Cyclopropylmethoxy vs.
  • Ethynyl vs. Hydroxyl Groups : The ethynyl group offers click chemistry compatibility (e.g., azide-alkyne cycloaddition), whereas the hydroxyl group in the analog from enables hydrogen bonding, altering solubility and biological interactions .
  • Steric and Electronic Effects : The rigid ethynyl group may restrict rotational freedom, while the cyclopropylmethoxy group introduces steric hindrance, affecting binding affinities in receptor-ligand systems .

Physical and Chemical Properties (Inferred)

While experimental data (e.g., melting points, solubility) are absent in the evidence, trends can be inferred:

  • Lipophilicity : The cyclopropylmethoxy group likely increases logP compared to methoxy or hydroxy analogs, as seen in similar compounds .
  • Reactivity: The ethynyl group may participate in Sonogashira coupling or click chemistry, enabling derivatization .
  • Crystallinity : Analogs like Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate exhibit C–H···O interactions in crystal structures, suggesting that the target compound may also form stable crystalline phases .

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